molecular formula C20H24N6O B2602209 4-Cyclobutyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine CAS No. 2379972-49-1

4-Cyclobutyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine

Cat. No.: B2602209
CAS No.: 2379972-49-1
M. Wt: 364.453
InChI Key: BRUBFTIUDMPUPX-UHFFFAOYSA-N
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Description

  • Reagents: Pyrazolo[1,5-a]pyrazine, 4-piperidone
  • Conditions: Heating under nitrogen atmosphere, presence of a base like potassium carbonate
  • Step 3: Cyclobutyl Group Addition

    • Reagents: Cyclobutyl bromide, piperidine derivative
    • Conditions: Room temperature, solvent like dichloromethane
  • Step 4: Formation of Pyrimidine Ring and Methoxy Linkage

    • Reagents: Appropriate pyrimidine precursor, methoxy reagent
    • Conditions: Controlled temperature, inert atmosphere
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 4-Cyclobutyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the piperidine and cyclobutyl groups. The final step involves the formation of the pyrimidine ring and the methoxy linkage.

    • Step 1: Synthesis of Pyrazolo[1,5-a]pyrazine Core

      • Reagents: 3-aminopyrazole, 1,2-diketone
      • Conditions: Reflux in ethanol, catalytic amount of acetic acid

    Chemical Reactions Analysis

    Types of Reactions

    4-Cyclobutyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

      Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

      Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazolo[1,5-a]pyrazine moieties.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium

      Reduction: Hydrogen gas with palladium on carbon

      Substitution: Sodium hydride in dimethylformamide (DMF)

    Major Products

      Oxidation: Formation of corresponding ketones or carboxylic acids

      Reduction: Formation of reduced derivatives with hydrogen addition

      Substitution: Formation of substituted derivatives with various nucleophiles

    Scientific Research Applications

    4-Cyclobutyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine has several scientific research applications:

      Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

      Materials Science: Utilized in the design of novel materials with unique electronic or optical properties.

      Biological Research: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

      Industrial Applications: Used in the synthesis of advanced polymers and other industrial chemicals.

    Mechanism of Action

    The mechanism of action of 4-Cyclobutyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

    Comparison with Similar Compounds

    Similar Compounds

      Pyrazolo[1,5-a]pyrimidine Derivatives: Known for their biological activity and use in medicinal chemistry.

      Piperidine Derivatives: Widely studied for their pharmacological properties.

      Cyclobutyl Compounds: Investigated for their unique structural and chemical properties.

    Uniqueness

    4-Cyclobutyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

    Properties

    IUPAC Name

    4-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H24N6O/c1-2-16(3-1)17-12-19(23-14-22-17)27-13-15-5-9-25(10-6-15)20-18-4-7-24-26(18)11-8-21-20/h4,7-8,11-12,14-16H,1-3,5-6,9-10,13H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BRUBFTIUDMPUPX-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=CN5C4=CC=N5
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H24N6O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    364.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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